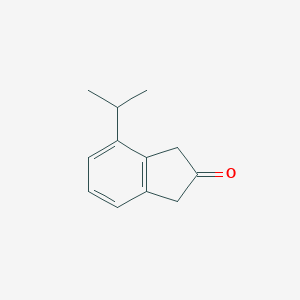
4-Isopropyl-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1H-inden-2(3H)-one is an organic compound belonging to the indanone family Indanones are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring The presence of an isopropyl group at the fourth position of the indanone ring system distinguishes this compound from other indanones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 4-isopropyl-2-indanone-1-carboxylic acid.
Reduction: Reduction yields 4-isopropyl-2-indanol.
Substitution: Halogenated derivatives such as 4-isopropyl-5-bromo-2-indanone can be formed.
Scientific Research Applications
4-Isopropyl-1H-inden-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-inden-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indanone derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Indane-1,3-dione: Similar in structure but with a different functional group arrangement, leading to distinct reactivity and applications.
2-Indanone: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
4-Methyl-2-indanone: Similar structure with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 4-Isopropyl-1H-inden-2(3H)-one’s unique structural features, such as the isopropyl group, confer specific reactivity patterns and biological activities that distinguish it from other indanones. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
152685-99-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Synonyms |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


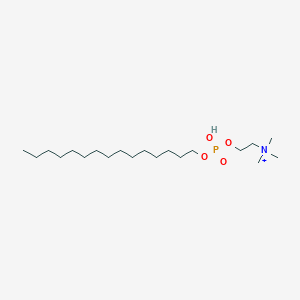

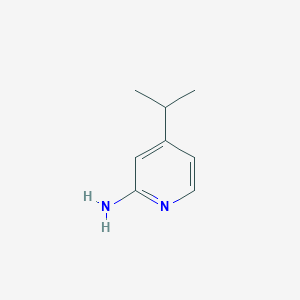
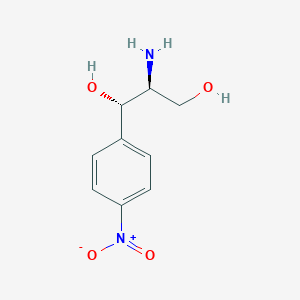
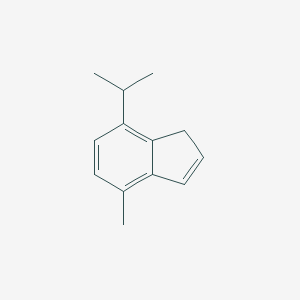
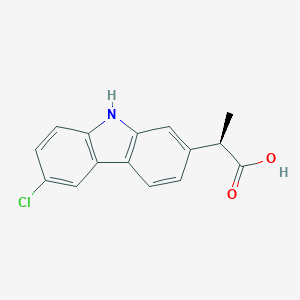
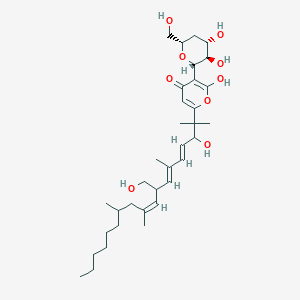
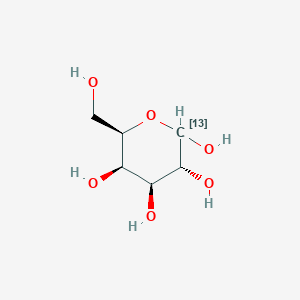
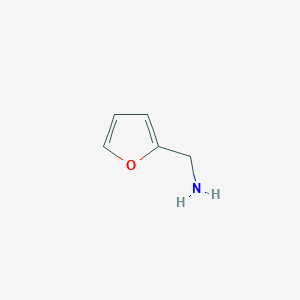
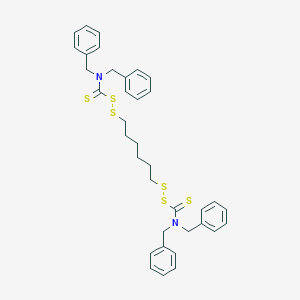
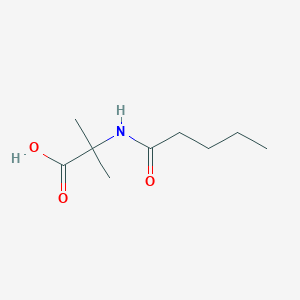
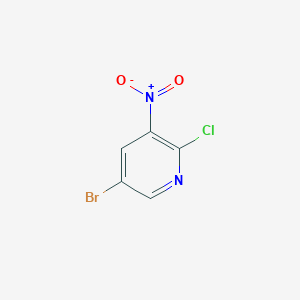
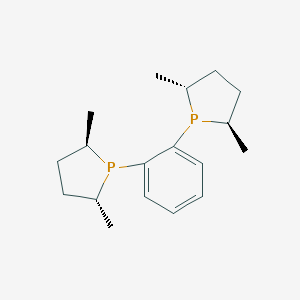
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
